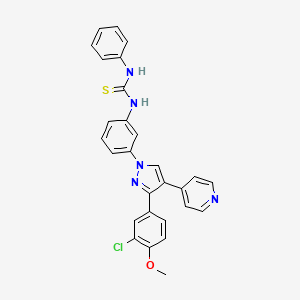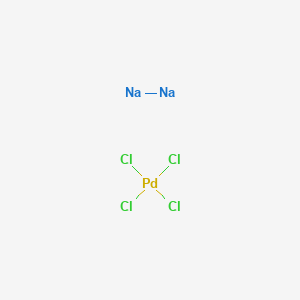
Neu5Gc|A(2-6) N-Glycan-Asn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neu5Gc|A(2-6) N-Glycan-Asn is a complex glycan structure that includes N-glycolylneuraminic acid (Neu5Gc) linked to an asparagine (Asn) residue. Neu5Gc is a type of sialic acid, which is a family of nine-carbon acidic amino monosaccharides. Neu5Gc is not synthesized by humans due to a genetic mutation but can be incorporated into human tissues through dietary intake, particularly from red meat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Gc and its glycosides involves various chemical and enzymatic methods. One common approach is the one-pot multienzyme (OPME) chemoenzymatic strategy, which allows for the efficient synthesis of Neu5Gc-containing compounds . The vinyl group in the precursor can be converted to γ-hydroxy-α-keto acid through a 1,3-dipolar cycloaddition reaction with N-tert-butyl nitrone, followed by base-catalyzed β elimination and hydrolysis .
Industrial Production Methods
Industrial production methods for Neu5Gc-containing glycans often involve the use of glycosyltransferases to transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid (CMP-Sia), to suitable acceptors . This method is advantageous due to its high stereoselectivity and economic efficiency .
Chemical Reactions Analysis
Types of Reactions
Neu5Gc|A(2-6) N-Glycan-Asn can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can be used for further biological and chemical studies .
Scientific Research Applications
Neu5Gc|A(2-6) N-Glycan-Asn has numerous scientific research applications:
Mechanism of Action
Neu5Gc exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation can lead to immune recognition and the production of anti-Neu5Gc antibodies, resulting in chronic inflammation . The molecular targets and pathways involved include interactions with immune cells and the activation of inflammatory pathways .
Comparison with Similar Compounds
Neu5Gc is often compared with N-acetylneuraminic acid (Neu5Ac), another common sialic acid. Unlike Neu5Gc, Neu5Ac is synthesized by humans and does not elicit an immune response . Other similar compounds include 2-keto-3-deoxynonulosonic acid (Kdn) and various Neu5Gc derivatives found in non-human vertebrates .
Neu5Gc’s uniqueness lies in its immunogenicity in humans and its incorporation through dietary intake, which distinguishes it from other sialic acids .
Properties
Molecular Formula |
C88H144N8O66 |
|---|---|
Molecular Weight |
2370.1 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O66/c1-21(107)90-44-55(125)66(32(12-101)145-75(44)96-39(115)5-25(89)76(136)137)154-77-45(91-22(2)108)56(126)69(35(15-104)148-77)157-82-65(135)72(158-84-74(62(132)51(121)31(11-100)147-84)160-79-47(93-24(4)110)58(128)68(34(14-103)150-79)156-81-64(134)60(130)53(123)38(153-81)20-144-88(86(140)141)7-27(112)43(95-41(117)17-106)71(162-88)49(119)29(114)9-98)54(124)36(151-82)18-142-83-73(61(131)50(120)30(10-99)146-83)159-78-46(92-23(3)109)57(127)67(33(13-102)149-78)155-80-63(133)59(129)52(122)37(152-80)19-143-87(85(138)139)6-26(111)42(94-40(116)16-105)70(161-87)48(118)28(113)8-97/h25-38,42-75,77-84,97-106,111-114,118-135H,5-20,89H2,1-4H3,(H,90,107)(H,91,108)(H,92,109)(H,93,110)(H,94,116)(H,95,117)(H,96,115)(H,136,137)(H,138,139)(H,140,141)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
InChI Key |
NKEUWRVZRDQKCN-OANIOMHSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
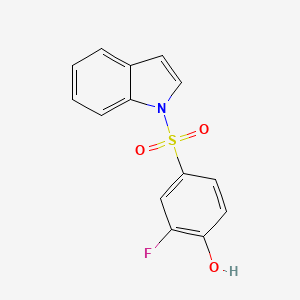
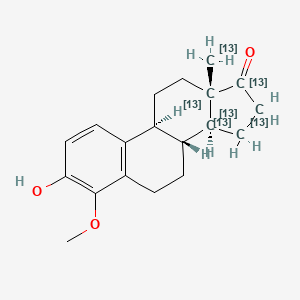
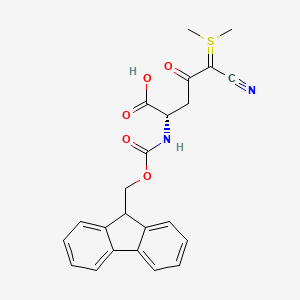

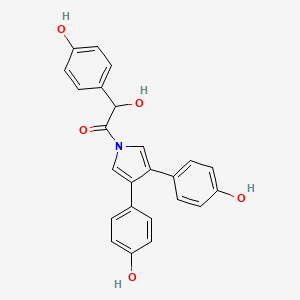
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
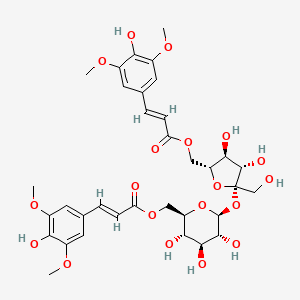
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)


